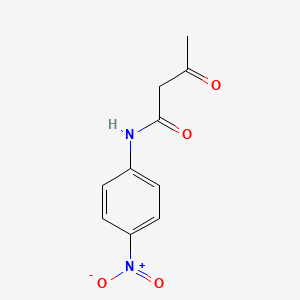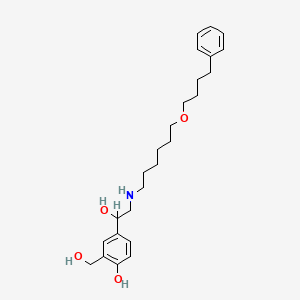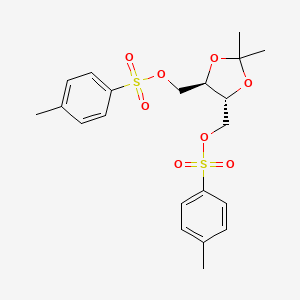
4-甲氧基苯-1,2-二酚
概览
描述
4-Methoxybenzene-1,2-diol, also known as 4-methylcatechol, belongs to the class of organic compounds known as catechols . It is a colorless liquid with a smell reminiscent of anise seed .
Synthesis Analysis
The synthesis of 4-Methoxybenzene-1,2-diol involves the use of laccase and benzotriazol-1-ol in an aqueous phosphate buffer at temperatures between 5 - 20℃ for 12 hours .
Molecular Structure Analysis
The molecular formula of 4-Methoxybenzene-1,2-diol is C7H8O3, and its molecular weight is 140.14 . The InChI code is 1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 .
Chemical Reactions Analysis
Benzene derivatives like 4-Methoxybenzene-1,2-diol can undergo electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
科研应用
并行反应的动力学研究
由Wang et al. (2010)进行的研究探讨了从1,2,4-三氯苯和甲氧基钠合成二氯甲氧基苯的动力学。该研究侧重于各种参数的影响,如反应物摩尔比、溶剂和反应温度。
电化学研究
McGuire and Peters (2016)研究了一种名为甲氧氯的杀虫剂4,4′-(2,2,2-三氯乙烷-1,1-二基)双(甲氧基苯)的电化学还原。该研究提供了有关甲氧基苯衍生物的电化学行为的见解。
生物质和热解研究
Vane and Abbott (1999)的研究利用了甲氧基酚,包括4-甲氧基苯-1,2-二酚的衍生物,作为陆地生物质的代理。这项研究对于了解水热改性过程中木质素的化学变化至关重要。
催化合成
Massacret et al. (1999)进行了一项关于使用4-甲氧基苯-1,2-二酚合成2-乙烯基-2,3-二氢-苯并[1,4]二噁烷的研究。该研究突出了4-甲氧基苯-1,2-二酚在有机合成中的催化应用。
液相热化学转化
Alén (1991)的工作探讨了在热压下在水性碱性溶液中转化甲氧基苯及相关化合物的过程,这对于从制浆液中生产液体燃料具有相关性。
环境和分析化学
Seitz and Ram (2000)研究了谷物中具有异味的挥发性甲氧基苯化合物的存在,展示了甲氧基苯衍生物的环境和分析化学方面。
大气化学中的机理研究
Sun et al. (2016)研究了甲氧基苯与臭氧在气相中的反应机理。这项研究对于了解大气中甲氧基苯衍生物的环境影响至关重要。
Safety And Hazards
The safety data sheet for 4-Methoxybenzene-1,2-diol indicates that it is a hazardous substance. It has a GHS07 pictogram, a warning signal word, and several hazard statements including H226 (Flammable liquid and vapor), H315 (Causes skin irritation), and H411 (Toxic to aquatic life with long-lasting effects) .
性质
IUPAC Name |
4-methoxybenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZABYGWFNGNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192565 | |
| Record name | 1,2-Benzenediol, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzene-1,2-diol | |
CAS RN |
3934-97-2 | |
| Record name | 1,2-Benzenediol, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。







![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)






